BMY 14802 hydrochloride, also known as alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol hydrochloride, has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. The compound has been identified as a sigma-1 receptor antagonist with additional activity at serotonin (5-HT) 1A and adrenergic α-1 receptors. Its unique pharmacological profile suggests potential utility in treating disorders such as Parkinson's disease, schizophrenia, and possibly as an anti-ischemic agent12369.
In Parkinson's disease, BMY 14802 has shown promise in mitigating L-DOPA-induced dyskinesia without exacerbating PD symptoms, which is a significant advantage over other 5-HT1A agonists that have failed clinical trials1. The compound's ability to suppress AIM in animal models without affecting dopamine D2 receptors, which are implicated in the motor symptoms of PD, makes it a promising candidate for clinical trials1.
BMY 14802 has been investigated as a potential antipsychotic due to its sigma receptor antagonism and 5-HT1A receptor agonism. It has been shown to attenuate amphetamine-induced hyperactivity and conditioned avoidance responding in mice, behaviors associated with antipsychotic potential2. Despite these promising preclinical findings, an uncontrolled, multicenter safety and efficacy study in patients with acute exacerbations of schizophrenia treated with BMY 14802 did not show significant improvement in psychiatric symptoms6. However, it did not produce extrapyramidal side effects typical of standard neuroleptics, which is a notable advantage6.
BMY 14802 has also been evaluated for its neuroprotective properties. In a gerbil model of ischemia, pretreatment with BMY 14802 significantly protected against ischemia-induced neuronal loss in the hippocampus, suggesting potential utility as an anti-ischemic agent9.
Contrasting with the atypical antipsychotic clozapine, BMY 14802 has been shown to increase dopamine metabolism and release in vivo, which is an unusual characteristic for a compound with antipsychotic properties7. This finding suggests that the atypical profile of clozapine cannot be solely explained by its effects on dopamine release and that BMY 14802 may have a unique therapeutic profile7.
The modulation of neurotensin concentrations in the brain has been associated with the therapeutic effects of antipsychotic drugs. BMY 14802, like haloperidol, increases neurotensin concentrations in the nucleus accumbens and caudate, which may underlie its antipsychotic and extrapyramidal effects38.
The compound is often investigated in the context of various pharmacological studies, particularly those focusing on its interaction with sigma receptors, which are implicated in numerous neuropsychiatric disorders. The specific classification of this compound falls under the category of piperazine derivatives and fluorinated compounds, given the presence of fluorine atoms in its structure.
The synthesis of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride typically involves multi-step organic synthesis techniques. The general synthetic route can be outlined as follows:
Parameters such as reaction time, temperature, and molar ratios of reactants are critical for optimizing yield and purity during synthesis. The use of analytical techniques like High Performance Liquid Chromatography (HPLC) is essential for monitoring the progress of reactions and assessing product purity.
The molecular structure of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride can be described by its chemical formula and a molecular weight of approximately 358.41 g/mol.
Key features include:
X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structural integrity and stereochemistry of this compound.
The chemical reactivity of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride includes:
Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Monitoring through spectroscopic methods ensures successful transformations.
The mechanism of action for 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride primarily involves its interaction with sigma receptors, specifically sigma receptor type 1 (Sigma1R).
Research indicates that this compound may act as a modulator or antagonist at Sigma1R sites, influencing neurotransmitter systems related to anxiety and depression. Binding studies reveal that specific amino acid residues within the receptor play critical roles in ligand interaction, particularly through hydrogen bonding and hydrophobic interactions.
In silico docking studies have provided insights into binding affinities and orientations within the receptor binding site, highlighting key interactions that stabilize the ligand-receptor complex.
The physical properties of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.
The primary applications of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride are in pharmacological research focused on:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at developing novel therapeutics targeting complex neurological conditions. Further studies will clarify its efficacy and safety profiles in clinical settings.
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8